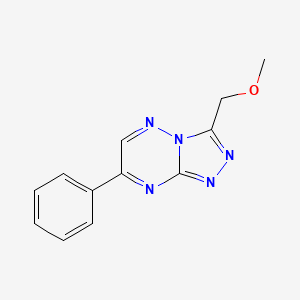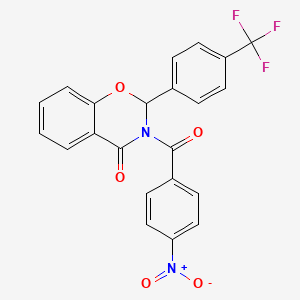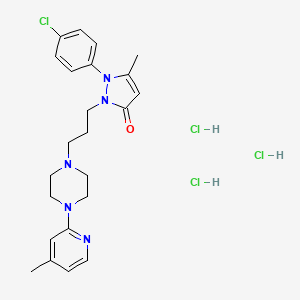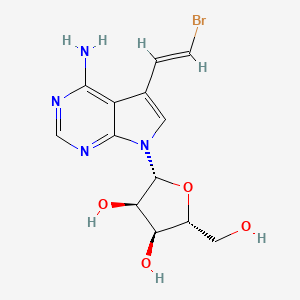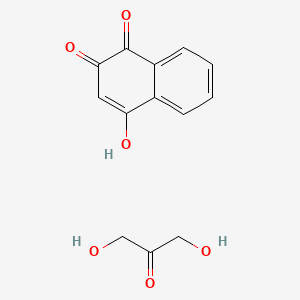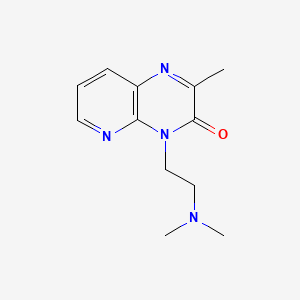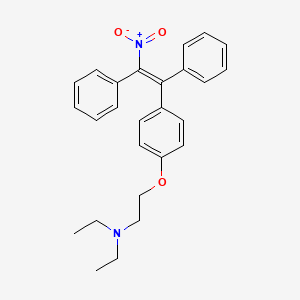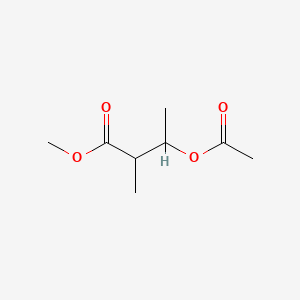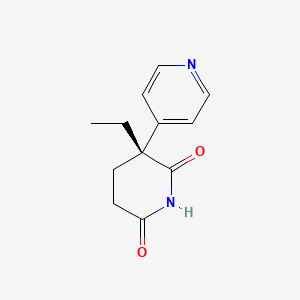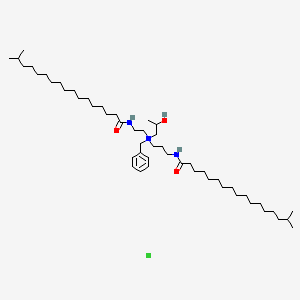
N-(1-(Diethylcarbamoyl)ethyl)propionanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Diethylcarbamoyl)ethyl)propionanilide is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a diethylcarbamoyl group attached to an ethylpropionanilide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Diethylcarbamoyl)ethyl)propionanilide typically involves the reaction of propionanilide with diethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
Propionanilide+Diethylcarbamoyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(Diethylcarbamoyl)ethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(1-(Diethylcarbamoyl)ethyl)propionanilide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(1-(Diethylcarbamoyl)ethyl)propionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses . The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Phenethyl-4-piperidinyl)propionanilide (Fentanyl): A well-known narcotic analgesic with similar structural features.
N-(1-Propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.
N-(1-(2-Phenoxyethyl)-4-piperidinyl)propionanilide: Another analog with variations in the phenethyl chain.
Uniqueness
N-(1-(Diethylcarbamoyl)ethyl)propionanilide is unique due to its specific diethylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
93142-63-3 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
N,N-diethyl-2-(N-propanoylanilino)propanamide |
InChI |
InChI=1S/C16H24N2O2/c1-5-15(19)18(14-11-9-8-10-12-14)13(4)16(20)17(6-2)7-3/h8-13H,5-7H2,1-4H3 |
InChI-Schlüssel |
IVLVENGKFIEGPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


